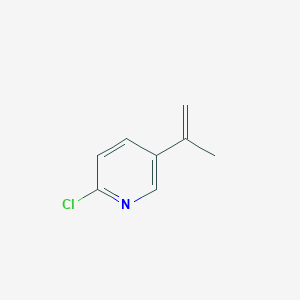

2-Chloro-5-(prop-1-en-2-yl)pyridine

Overview

Description

2-Chloro-5-(prop-1-en-2-yl)pyridine is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 5-position of the pyridine ring. This compound belongs to a class of substituted pyridines widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The isopropenyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the reaction of 5-(prop-1-en-2-yl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of 2-amino-5-(prop-1-en-2-yl)pyridine or 2-thio-5-(prop-1-en-2-yl)pyridine.

Oxidation: Formation of this compound-3-ol or this compound-3-one.

Reduction: Formation of 2-chloro-5-(prop-1-en-2-yl)piperidine.

Scientific Research Applications

2-Chloro-5-(prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the isopropenyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted pyridines exhibit diverse physicochemical and biological properties depending on the nature and position of substituents. Below is a detailed comparison of 2-Chloro-5-(prop-1-en-2-yl)pyridine with key analogs:

Structural and Functional Group Variations

(a) 2-Chloro-5-(trifluoromethyl)pyridine

- Structure : Chlorine at position 2, trifluoromethyl (-CF₃) at position 3.

- Properties : The electron-withdrawing -CF₃ group enhances electrophilic reactivity and metabolic stability. Market reports indicate its industrial significance in pesticide synthesis, with a global production capacity exceeding 1,000 tons annually .

- Applications: Intermediate for neonicotinoid insecticides.

(b) 2-Chloro-5-methylpyridine

- Structure : Chlorine at position 2, methyl (-CH₃) at position 4.

- Properties : The methyl group increases hydrophobicity (logP ~1.8) compared to the isopropenyl analog. Melting points range from 268°C to 287°C for derivatives with similar substitution patterns .

- Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions .

(c) 5-Chloro-2-(cyclopropylmethoxy)pyridine

- Structure : Chlorine at position 5, cyclopropylmethoxy (-OCH₂C₃H₅) at position 2.

- Properties : The bulky cyclopropylmethoxy group reduces metabolic degradation, improving pharmacokinetic profiles. Predicted pKa = 1.75 ± 0.22 .

(d) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) Derivatives

- Structure: Chlorine at position 2, 4-substituted phenyl at position 5, and amino groups at position 3.

- Properties: These derivatives exhibit antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli), attributed to the synergistic effects of the chloro and amino groups .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | ~153.6 | Not reported | ~2.5 | Isopropenyl: Steric hindrance, moderate lipophilicity |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.5 | 246–248 | ~3.0 | -CF₃: Electron-withdrawing, high stability |

| 2-Chloro-5-methylpyridine | 127.6 | 268–287 | ~1.8 | -CH₃: Hydrophobic, low polarity |

| 5-Chloro-2-(cyclopropylmethoxy)pyridine | 183.6 | Not reported | ~2.2 | -OCH₂C₃H₅: Bulky, metabolic resistance |

Biological Activity

2-Chloro-5-(prop-1-en-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 153.61 g/mol. The structure features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropenyl group at the 5-position, which contributes to its reactivity and biological properties.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the chlorine atom and the isopropenyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study conducted using the disc-diffusion method found that derivatives of this compound showed good antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains .

- Anticancer Activity : In experiments involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth in concentrations as low as 10 µM .

- Inhibitory Effects on Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in critical metabolic pathways, including those related to nucleotide synthesis in parasites like Cryptosporidium parvum. This suggests potential applications in treating infections caused by these pathogens .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(prop-1-en-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Vapor-phase chlorination : Adapt protocols used for similar pyridine derivatives, such as β-picoline chlorination (as seen in 2-chloro-5-(trifluoromethyl)pyridine synthesis) .

- Cross-coupling : Utilize Suzuki-Miyaura or Heck reactions to introduce the prop-1-en-2-yl group, leveraging palladium catalysts and optimized temperature/pH conditions (60–80°C, pH 7–9) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR spectra (e.g., δ ~8.3 ppm for pyridine protons, δ ~120–150 ppm for aromatic carbons) to confirm substitution patterns .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]: ~168.03 Da) and fragmentation patterns .

- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained via slow evaporation in dichloromethane .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Methodology :

- Solubility : Prioritize polar aprotic solvents (DMF, DMSO) for reactions and dichloromethane for extraction .

- Chromatography : Use gradient elution (5–20% ethyl acetate in hexane) to separate byproducts like unreacted chloropyridine intermediates .

- Distillation : For liquid-phase synthesis, fractional distillation at reduced pressure (BP ~147°C, similar to trifluoromethyl analogs) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Keep in inert atmospheres (argon) at 2–8°C to prevent decomposition .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Methodology :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to direct substitution at the 3-position, leveraging the electron-withdrawing chloro group .

- Cross-coupling : Optimize Pd(OAc)/XPhos catalysts for Suzuki reactions with boronic acids targeting the 5-position .

Q. What mechanistic insights explain competing reaction pathways in nucleophilic substitutions?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Meisenheimer complexes) under varying temperatures .

- Isotopic labeling : Use -HO to trace hydrolysis pathways of the chloro substituent .

Q. How can computational modeling predict reactivity and stability?

- Methodology :

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-2 vs. C-5 positions) using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction energy barriers .

Q. How do electronic effects from the prop-1-en-2-yl group influence spectroscopic data?

- Methodology :

- NMR analysis : Compare -NMR shifts of the allylic protons (δ ~5.5–6.0 ppm) with steric/electronic analogs (e.g., trifluoromethyl derivatives) to assess conjugation effects .

- IR spectroscopy : Identify C=C stretching vibrations (~1640 cm) to confirm the presence of the prop-1-en-2-yl group .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

- Stability assays : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How can byproducts from incomplete chlorination be identified and quantified?

Properties

IUPAC Name |

2-chloro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBFXTKTUZYMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502631 | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68700-92-5 | |

| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.